![molecular formula C12H11Br3N2O5 B1618534 Broxitalamic acid CAS No. 86216-41-3](/img/structure/B1618534.png)
Broxitalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Broxitalamic acid is a chemical compound with the molecular formula C12H11Br3N2O5. It is known for its use as an imaging agent in diagnostic applications . Despite its potential, it has not yet received FDA approval and is not widely used in clinical settings .
Vorbereitungsmethoden
The synthesis of broxitalamic acid involves several steps, typically starting with the bromination of an aromatic compound followed by various functional group transformations. The exact synthetic routes and reaction conditions are proprietary and not widely published.
Analyse Chemischer Reaktionen
Broxitalamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert this compound into its oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms in this compound are replaced with other functional groups.
Wissenschaftliche Forschungsanwendungen
Broxitalamic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it serves as a marker for imaging studies, helping to visualize biological processes.
Industry: Its unique properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of broxitalamic acid involves its role as an imaging agent. It interacts with specific molecular targets in the body, allowing for enhanced visualization of tissues during diagnostic procedures. The exact molecular pathways and targets are still under investigation, but it is known to bind to certain proteins and cellular structures .
Vergleich Mit ähnlichen Verbindungen
Broxitalamic acid can be compared to other imaging agents such as gadolinium-based contrast agents and iodinated contrast media. Unlike these compounds, this compound offers unique advantages in terms of its molecular structure and binding properties. Similar compounds include:
Gadolinium-based contrast agents: Used in MRI imaging.
Iodinated contrast media: Commonly used in CT scans.
Fluorescent dyes: Used in various imaging techniques
This compound stands out due to its specific binding properties and potential for high-resolution imaging, making it a promising candidate for future diagnostic applications.
Eigenschaften
CAS-Nummer |
86216-41-3 |
---|---|
Molekularformel |
C12H11Br3N2O5 |
Molekulargewicht |
502.94 g/mol |
IUPAC-Name |
3-acetamido-2,4,6-tribromo-5-(2-hydroxyethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H11Br3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
InChI-Schlüssel |
HGWOCGUIQUERSN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1Br)C(=O)O)Br)C(=O)NCCO)Br |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1Br)C(=O)O)Br)C(=O)NCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.